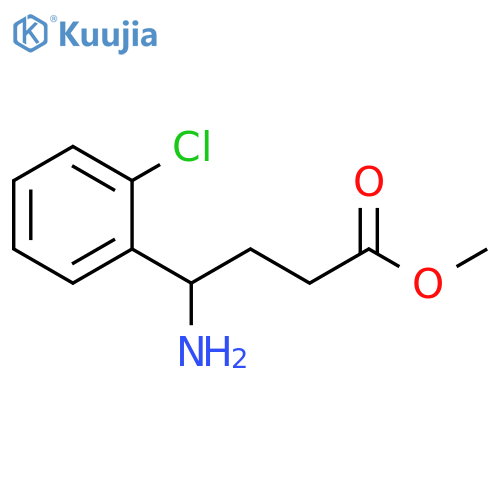

Cas no 1824497-90-6 (Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)

Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester

-

- インチ: 1S/C11H14ClNO2/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5,10H,6-7,13H2,1H3

- InChIKey: KJYJRYHXXHIRBV-UHFFFAOYSA-N

- ほほえんだ: C1(C(N)CCC(OC)=O)=CC=CC=C1Cl

じっけんとくせい

- 密度みつど: 1.188±0.06 g/cm3(Predicted)

- ふってん: 331.5±37.0 °C(Predicted)

- 酸性度係数(pKa): 8.23±0.10(Predicted)

Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1967629-0.1g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 0.1g |

$968.0 | 2023-09-16 | ||

| Enamine | EN300-1967629-1.0g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 1g |

$1100.0 | 2023-05-31 | ||

| Enamine | EN300-1967629-2.5g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 2.5g |

$2155.0 | 2023-09-16 | ||

| Enamine | EN300-1967629-10.0g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 10g |

$4729.0 | 2023-05-31 | ||

| Enamine | EN300-1967629-5g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 5g |

$3189.0 | 2023-09-16 | ||

| Enamine | EN300-1967629-1g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 1g |

$1100.0 | 2023-09-16 | ||

| Enamine | EN300-1967629-10g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 10g |

$4729.0 | 2023-09-16 | ||

| Enamine | EN300-1967629-0.05g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 0.05g |

$924.0 | 2023-09-16 | ||

| Enamine | EN300-1967629-0.5g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 0.5g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-1967629-5.0g |

methyl 4-amino-4-(2-chlorophenyl)butanoate |

1824497-90-6 | 5g |

$3189.0 | 2023-05-31 |

Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester 関連文献

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

Benzenebutanoic acid, γ-amino-2-chloro-, methyl esterに関する追加情報

Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester(CAS No. 1824497-90-6)の専門的解説と応用展望

Benzenebutanoic acid, γ-amino-2-chloro-, methyl esterは、有機合成化学において重要な中間体として注目される化合物です。CAS番号1824497-90-6で登録されるこの物質は、医薬品原料や機能性材料の合成に活用される可能性を秘めており、近年の創薬研究や精密有機合成のトレンドと深く関わっています。

本化合物の構造的特徴は、ベンゼン環に結合したブタン酸鎖と、γ位のアミノ基、2位の塩素原子、そしてメチルエステル末端から成ります。このユニークな組み合わせにより、分子修飾の柔軟性が高く、バイオアベイラビリティ改善を目的としたプロドラッグ設計にも応用可能です。

2023-2024年の創薬化学分野では、標的タンパク質との親和性向上を目指した分子最適化が主要テーマとなっており、本化合物の塩素原子はハロゲン結合形成能、アミノ基は水素結合ネットワーク構築に寄与するため、リード化合物としての潜在価値が評価されています。

産業応用面では、電子材料分野における有機半導体前駆体としての利用可能性が研究されています。共役系拡張を容易に行える構造特性から、OLED材料や有機トランジスタの開発に応用する試みが増加中です。

合成方法に関しては、グリーンケミストリーの原則に沿った触媒的反応の開発が進められています。特にフロー化学技術を活用した連続合成プロセスでは、反応収率向上と廃棄物削減を両立できる点が特徴です。

分析技術の進歩により、質量分析(LC-MS/MS)やNMR分光法を用いた高精度な構造解析が可能になりました。結晶構造解析から得られた分子配列情報は、計算化学による分子モデリングの精度向上に貢献しています。

安全性評価では、体外試験(in vitro)から得られた細胞毒性データに基づくリスクアセスメントが実施されています。代謝安定性試験では、肝ミクロソームを用いた代謝経路の解明が進められており、ADME特性の予測精度向上に役立っています。

市場動向として、バイオ医薬品に比べて製造コストが低い低分子医薬への回帰傾向が顕著で、本化合物のような多機能性中間体の需要拡大が予測されます。個別化医療時代に対応したコンビナトリアルケミストリーへの応用も期待されています。

環境面では、生分解性評価や生態毒性試験が実施され、持続可能な化学(Sustainable Chemistry)の観点から環境負荷低減型の合成法開発が進められています。バイオベース原料を使用した製造プロセスの研究も活発化しています。

学術研究では、タンパク質-リガンド相互作用解析や構造活性相関(SAR)研究に活用されるケースが増加。AI創薬プラットフォームにおけるトレーニングデータとしての利用も注目されています。

品質管理においては、ICHガイドラインに準拠した不純物プロファイリング技術が適用され、HPLCや超臨界流体クロマトグラフィー(SFC)を用いた高精度分析が標準化されつつあります。

今後の展望として、核酸医薬やペプチド医薬との複合体形成能を活かしたドラッグデリバリーシステム(DDS)への展開が期待されています。3Dプリンティング技術を用いたカスタム合成プラットフォームとの統合も研究段階にあります。

知財戦略面では、特許検索ツールを活用したクレーム解析が重要であり、創薬特許出願時のマーカーブレットとしての活用可能性が検討されています。

総括すると、Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester(1824497-90-6)は、次世代治療薬開発から先進材料まで幅広い応用が期待される多目的中間体であり、融合研究分野におけるキーコンポーネントとしての地位を確立しつつあります。

1824497-90-6 (Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)